molecular formula C8H6F2O B13612506 2-(2,3-Difluorophenyl)-oxirane

2-(2,3-Difluorophenyl)-oxirane

Cat. No.: B13612506
M. Wt: 156.13 g/mol
InChI Key: GRAXVKDNMBJFDL-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluorophenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-difluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product .

Industrial Production Methods

Industrial production of 2-(2,3-difluorophenyl)oxirane may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include water, alcohols, and amines.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Diols: Formed from nucleophilic ring-opening reactions.

    Alcohols: Resulting from reduction reactions.

    Oxygenated Products: Formed through oxidation processes.

Scientific Research Applications

2-(2,3-Difluorophenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

2-(2,3-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-6-3-1-2-5(8(6)10)7-4-11-7/h1-3,7H,4H2

InChI Key

GRAXVKDNMBJFDL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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